molecular formula C12H8O3 B1624866 4-formylnaphthalene-1-carboxylic Acid CAS No. 219685-15-1

4-formylnaphthalene-1-carboxylic Acid

Cat. No.: B1624866
CAS No.: 219685-15-1
M. Wt: 200.19 g/mol
InChI Key: INKOQGZWHUTYIW-UHFFFAOYSA-N
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Description

4-Formylnaphthalene-1-carboxylic acid is a naphthalene derivative featuring a formyl (-CHO) group at the 4-position and a carboxylic acid (-COOH) group at the 1-position.

Properties

IUPAC Name

4-formylnaphthalene-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8O3/c13-7-8-5-6-11(12(14)15)10-4-2-1-3-9(8)10/h1-7H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INKOQGZWHUTYIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2C(=O)O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40447657
Record name 4-formylnaphthalene-1-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40447657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

219685-15-1
Record name 4-Formyl-1-naphthalenecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=219685-15-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-formylnaphthalene-1-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40447657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Formylnaphthalene-1-carboxylic acid can be synthesized through several methods:

Industrial Production Methods

Industrial production of this compound typically involves large-scale oxidation processes using robust oxidizing agents and controlled reaction conditions to ensure high yield and purity. The choice of oxidizing agent and reaction conditions can vary depending on the desired scale and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Formylnaphthalene-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The formyl group can be further oxidized to a carboxylic acid group, resulting in the formation of naphthalene-1,4-dicarboxylic acid.

    Reduction: The formyl group can be reduced to a hydroxymethyl group (-CH₂OH) using reducing agents like sodium borohydride (NaBH₄).

    Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the hydrogen atoms on the naphthalene ring are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Sodium borohydride (NaBH₄) in an alcoholic solvent.

    Substitution: Electrophilic reagents such as halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Naphthalene-1,4-dicarboxylic acid.

    Reduction: 4-Hydroxymethylnaphthalene-1-carboxylic acid.

    Substitution: Various substituted naphthalene derivatives depending on the electrophile used.

Scientific Research Applications

4-Formylnaphthalene-1-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-formylnaphthalene-1-carboxylic acid involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs

The following compounds share functional or structural similarities with 4-formylnaphthalene-1-carboxylic acid:

Compound Name Molecular Formula Substituents Key Properties/Applications Hazards (GHS Classification)
This compound (hypothetical) C₁₂H₈O₃ -CHO (4-position), -COOH (1) Likely intermediate in organic synthesis; potential ligand for metal coordination Inferred acute toxicity (oral/dermal/inhalation Category 4, similar to furan analogs)
4-Formylfuran-2-carboxylic acid C₆H₄O₄ -CHO (4), -COOH (2) on furan Research and development use; reactive in cross-coupling reactions Acute toxicity (Category 4 for oral, dermal, inhalation)
4-Phenylnaphthalene-1-carboxylic acid C₁₇H₁₂O₂ Phenyl (4), -COOH (1) Pharmaceutical intermediate; white to light yellow crystalline powder No hazard data provided; stable under room temperature storage
1-Naphthylamine-4-sulfonic acid C₁₀H₉NO₃S -NH₂ (1), -SO₃H (4) Dye and pigment precursor; sodium salt used in aqueous solutions Likely irritant (common with sulfonic acids)

Functional Group Analysis

  • Formyl vs. Phenyl Substituents : The formyl group in this compound increases electrophilicity, making it more reactive in condensation reactions compared to the electronically neutral phenyl group in 4-phenylnaphthalene-1-carboxylic acid .
  • Carboxylic Acid Positioning : The 1-position carboxylic acid in naphthalene derivatives enhances solubility in polar solvents, whereas sulfonic acid analogs (e.g., 1-naphthylamine-4-sulfonic acid) exhibit higher acidity and water solubility .

Hazard Profile

  • 4-Formylfuran-2-carboxylic acid (a furan analog) is classified under acute toxicity Category 4 for all exposure routes, suggesting similar hazards for this compound due to shared reactive groups .
  • In contrast, 4-phenylnaphthalene-1-carboxylic acid lacks reported hazards, likely due to its stable crystalline structure .

Biological Activity

4-Formylnaphthalene-1-carboxylic acid (CAS Number: 10899634) is a compound that has garnered interest due to its diverse biological activities. This article aims to provide a detailed overview of its biological activity, including data tables, case studies, and research findings from various sources.

Chemical Structure and Properties

This compound is characterized by the following molecular formula:

  • Molecular Formula: C₁₂H₈O₃
  • Molecular Weight: 208.19 g/mol

The compound features a naphthalene ring with a formyl group (-CHO) and a carboxylic acid group (-COOH) attached, which contributes to its biological properties.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. A comparative study of various phenolic compounds found that this compound showed promising antioxidant activity, although it was less potent than others like rosmarinic acid and caffeic acid .

Antimicrobial Activity

The compound has demonstrated antimicrobial properties against several bacterial strains. In studies evaluating the antimicrobial effects of various naphthalene derivatives, this compound was effective against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

Bacterial Strain Activity
Staphylococcus aureusInhibitory effect
Escherichia coliModerate inhibitory effect

Cytotoxic Activity

Cytotoxicity studies have shown that this compound can induce cell death in various cancer cell lines. The presence of the carboxyl group is believed to enhance its ability to chelate metal ions, which may play a role in its cytotoxic effects .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features. The presence of the formyl and carboxyl groups is crucial for its biological interactions. A study analyzing structure-related biological activities suggested that compounds with multiple hydroxyl groups exhibited enhanced bioactivity, indicating that modifications to the structure could lead to improved efficacy .

Case Studies

  • Antioxidant Evaluation : A study compared the antioxidant capacities of various phenolic acids, including this compound. Results indicated that while it had antioxidant properties, it was outperformed by other compounds with higher hydroxyl content .
  • Antimicrobial Testing : In an investigation of antimicrobial activities, this compound was tested against several pathogens, showing significant inhibition against both Staphylococcus aureus and Escherichia coli, suggesting potential applications in developing antimicrobial agents .
  • Cytotoxic Studies : Research focusing on the cytotoxic effects of naphthalene derivatives revealed that this compound demonstrated notable cytotoxicity against cancer cell lines, highlighting its potential as a lead compound for anticancer drug development .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-formylnaphthalene-1-carboxylic Acid
Reactant of Route 2
4-formylnaphthalene-1-carboxylic Acid

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